![molecular formula C20H16ClN3O4S B2835461 N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-13-6](/img/structure/B2835461.png)
N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule. NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the functional groups they form .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus. The molecular weight can be determined using mass spectrometry. The presence of functional groups can be determined using IR spectroscopy .Scientific Research Applications
Synthesis and Structure
The compound is synthesized by reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The resulting compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, exhibits the following structural features:
- Biological Activity : In vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Anticancer Potential
Given the compound’s thiazole scaffold, it may have implications in cancer research. Thiazoles have been associated with improved drug efficacy in treating HIV infections, various cancers, and other diseases . Investigating its impact on cancer cell growth inhibition could be valuable.
Drug Delivery Systems
Considering its structure, researchers might explore incorporating this compound into novel drug delivery systems (e.g., nanoparticles, liposomes) for targeted therapy.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit antimicrobial and antitumor activities . They are known to interact with various enzymes and receptors in the body, which could potentially be the targets of this compound.
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the reported antimicrobial and antitumor activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways involved in bacterial lipid biosynthesis or tumor cell proliferation.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that this compound might inhibit the growth of bacteria or tumor cells.
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-11-2-4-13(7-15(11)21)22-18(25)8-14-9-29-20(23-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYTAOTOBWNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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